An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Propyl-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Propyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in the Structural Elucidation of Heterocyclic Compounds
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][4] For heterocyclic compounds such as 1-Propyl-1H-imidazole-5-carboxylic acid, which are prevalent scaffolds in medicinal chemistry, NMR is indispensable for confirming identity, purity, and conformation.[6][7] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 1-Propyl-1H-imidazole-5-carboxylic acid, offering a framework for its characterization and a deeper understanding of its structural nuances.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in biologically active molecules. The substitution pattern on this ring significantly influences its chemical and biological properties. In 1-Propyl-1H-imidazole-5-carboxylic acid, the presence of an N-propyl group and a C5-carboxylic acid substituent creates a unique electronic environment, which is reflected in its NMR spectra. Understanding these spectral features is critical for quality control in synthesis and for studying its interactions with biological targets.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-Propyl-1H-imidazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the propyl group and the imidazole ring. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the imidazole ring.
Table 1: Predicted ¹H NMR Spectral Data for 1-Propyl-1H-imidazole-5-carboxylic acid (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~12.5 - 13.5 | broad singlet | - | 1H | COOH |
| 2 | ~7.8 - 8.0 | singlet | - | 1H | H-2 (imidazole) |
| 3 | ~7.6 - 7.8 | singlet | - | 1H | H-4 (imidazole) |
| 4 | ~4.1 - 4.3 | triplet | ~7.0 | 2H | N-CH₂ (propyl) |
| 5 | ~1.7 - 1.9 | sextet | ~7.0 | 2H | CH₂ (propyl) |
| 6 | ~0.8 - 1.0 | triplet | ~7.0 | 3H | CH₃ (propyl) |
Interpretation of the ¹H NMR Spectrum
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Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 12.5 and 13.5 ppm in a solvent like DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Imidazole Ring Protons (H-2 and H-4): The imidazole ring has two protons at positions 2 and 4. The proton at the 2-position (between the two nitrogen atoms) is generally the most deshielded of the ring protons. The electron-withdrawing carboxylic acid group at position 5 will further deshield the adjacent H-4 proton. Both are expected to appear as sharp singlets due to the absence of adjacent protons to couple with.
-
N-Propyl Group Protons:
-
The N-CH₂ protons are directly attached to the nitrogen atom of the imidazole ring and are therefore deshielded, appearing as a triplet around 4.1-4.3 ppm. The triplet multiplicity arises from coupling with the adjacent methylene (CH₂) protons.
-
The central CH₂ protons of the propyl group are expected to resonate as a sextet (or a multiplet) in the range of 1.7-1.9 ppm, resulting from coupling to the adjacent N-CH₂ and CH₃ protons.
-
The terminal CH₃ protons are the most shielded and will appear as a triplet around 0.8-1.0 ppm due to coupling with the adjacent methylene (CH₂) protons.
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for 1-Propyl-1H-imidazole-5-carboxylic acid
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165 - 170 | COOH |
| 2 | ~138 - 142 | C-2 (imidazole) |
| 3 | ~135 - 138 | C-4 (imidazole) |
| 4 | ~125 - 128 | C-5 (imidazole) |
| 5 | ~48 - 52 | N-CH₂ (propyl) |
| 6 | ~23 - 26 | CH₂ (propyl) |
| 7 | ~10 - 12 | CH₃ (propyl) |
Interpretation of the ¹³C NMR Spectrum
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Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 165-170 ppm.
-
Imidazole Ring Carbons (C-2, C-4, and C-5): The aromatic carbons of the imidazole ring will resonate in the region of approximately 125-142 ppm. The C-2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded of the ring carbons. The C-5 carbon, bearing the carboxylic acid group, will also be significantly deshielded.
-
N-Propyl Group Carbons:
-
The N-CH₂ carbon, being directly attached to the electronegative nitrogen atom, will be the most deshielded of the propyl group carbons, appearing around 48-52 ppm.
-
The central CH₂ carbon will be found further upfield, in the range of 23-26 ppm.
-
The terminal CH₃ carbon is the most shielded carbon of the propyl group and will appear at the upfield end of the spectrum, typically between 10 and 12 ppm.
-
Experimental Protocols
To obtain high-quality NMR spectra, proper sample preparation and data acquisition are paramount.
Sample Preparation
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Sample Quantity: For ¹H NMR, dissolve 5-10 mg of 1-Propyl-1H-imidazole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[6][8][9][10]
-
Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice of solvent as it will dissolve the carboxylic acid and the exchangeable COOH proton will be readily observable. Other polar deuterated solvents such as D₂O (with pH adjustment) or CD₃OD could also be used, but will result in the exchange and disappearance of the carboxylic acid proton signal.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] Alternatively, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: To ensure a homogeneous solution and prevent shimming issues, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Visualization of Molecular Structure and NMR Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with proton and carbon numbering, and a general workflow for NMR analysis.
Caption: A generalized workflow for NMR analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a non-negotiable step in the characterization of novel chemical entities like 1-Propyl-1H-imidazole-5-carboxylic acid. This guide provides a detailed, albeit predictive, framework for the interpretation of its NMR data, grounded in the fundamental principles of spectroscopy and the known effects of its constituent functional groups. For researchers in drug development, a thorough understanding of these spectral signatures is essential for ensuring the identity and purity of their compounds, thereby upholding the integrity of subsequent biological and pharmacological studies.
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